molecular formula C8H7F4N3 B13681242 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine

1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine

Cat. No.: B13681242
M. Wt: 221.15 g/mol
InChI Key: PAOYJAIFEPYNRM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine is a chemical compound with the molecular formula C8H8ClF4N3. It is known for its unique structural features, which include a fluorinated aromatic ring and a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The guanidine group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like palladium or copper are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Comparison: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine is unique due to its guanidine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7F4N3

Molecular Weight

221.15 g/mol

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C8H7F4N3/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14/h1-3H,(H4,13,14,15)

InChI Key

PAOYJAIFEPYNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F

Origin of Product

United States

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